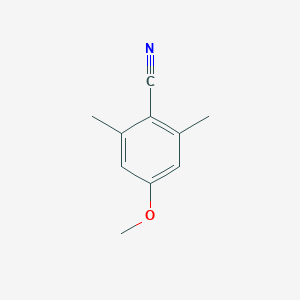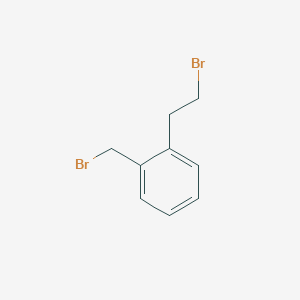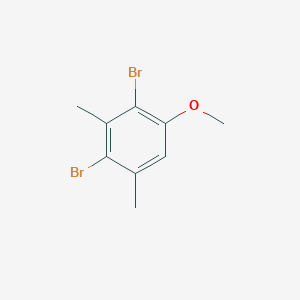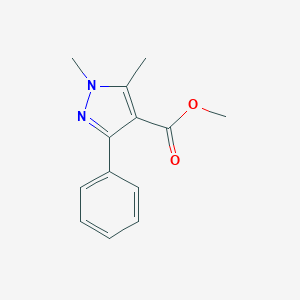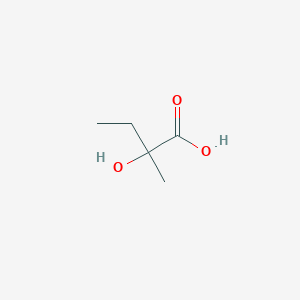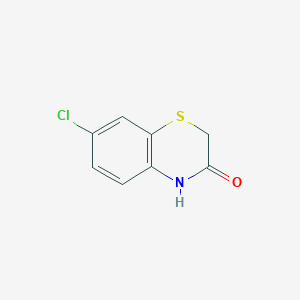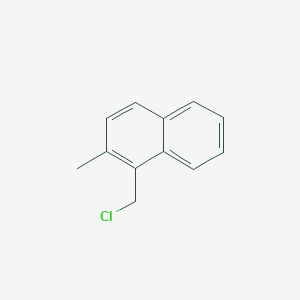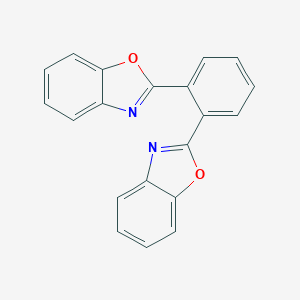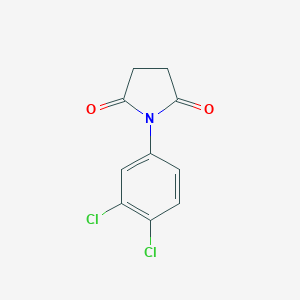
1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione” is a chemical compound with the molecular formula C10H11Cl2N . It has an average mass of 216.107 Da and a monoisotopic mass of 215.026855 Da .
Molecular Structure Analysis
The InChI code for “1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione” is 1S/C10H11Cl2N/c11-9-4-3-8(7-10(9)12)13-5-1-2-6-13/h3-4,7H,1-2,5-6H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis
“1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione” has a density of 1.3±0.1 g/cm3, a boiling point of 333.8±32.0 °C at 760 mmHg, and a flash point of 155.7±25.1 °C . It has 1 hydrogen bond acceptor, 0 hydrogen bond donors, and 1 freely rotating bond .科学的研究の応用
Anticancer Activity
1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione: has been studied for its potential anticancer properties. The pyrrolidine core, particularly its derivatives, has shown activity against various cancer cell lines. For instance, pyrrolidine thiosemicarbazone hybrids have been evaluated for their in vitro anticancer potential against lung, ovarian, and colon cancer cell lines .
Drug Design and Development
The compound’s structure allows for significant versatility in drug design. Its stereochemistry can lead to different biological profiles of drug candidates, which is crucial for binding to enantioselective proteins. This feature is particularly important in the design of new compounds with varied biological activities .
Modulation of Physicochemical Parameters
Incorporating the pyrrolidine ring into molecules can modify their physicochemical parameters, which is essential for optimizing ADME/Tox results for drug candidates. This modification can enhance the drug’s absorption, distribution, metabolism, excretion, and toxicity profile .
Structural Diversity in Medicinal Chemistry
The saturated nature of the pyrrolidine ring allows for greater structural diversity compared to flat heteroaromatic rings. This diversity is beneficial for generating novel biologically active compounds .
Influence on Steric Factors and Biological Activity
The pyrrolidine scaffold’s non-planarity and potential for pseudorotation can influence steric factors, which in turn affect the biological activity of the compounds. This aspect is vital for the structure-activity relationship (SAR) studies in medicinal chemistry .
Enantioselective Binding
The different stereoisomers of pyrrolidine derivatives can lead to distinct biological profiles due to their varied binding modes to enantioselective proteins. This property is exploited in the development of drugs with specific target selectivity .
Synthesis Strategies
The compound can be synthesized through various strategies, including ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings. These methods are crucial for the efficient production of pyrrolidine-based drugs .
Exploration of Pharmacophore Space
Due to the sp3-hybridization of the pyrrolidine ring, there is an efficient exploration of the pharmacophore space, which is the three-dimensional arrangement of atoms or groups necessary to produce a drug’s effect. This exploration is key to discovering new drugs with desired biological activities .
将来の方向性
Pyrrolidine derivatives, including “1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione”, have potential for further exploration in drug research and development due to their versatile scaffold and wide range of biological activities . Further modifications and investigations could provide valuable insights into their pharmacological properties and potential therapeutic applications .
作用機序
Target of Action
It is known that pyrrolidine derivatives can exhibit activity against various targets, such as ck1γ and ck1ε .
Mode of Action
It is suggested that the chiral moiety of similar compounds can influence kinase inhibition .
Result of Action
Altering the coordinating groups of similar ligands has been shown to enhance their antiproliferative activity .
特性
IUPAC Name |
1-(3,4-dichlorophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO2/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(13)15/h1-2,5H,3-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPQAYGXNGGHZAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60165462 |
Source


|
| Record name | 2,5-Piperidinedione, 1-(3,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dichlorophenyl)pyrrolidine-2,5-dione | |
CAS RN |
15386-58-0 |
Source


|
| Record name | 2,5-Piperidinedione, 1-(3,4-dichlorophenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015386580 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Piperidinedione, 1-(3,4-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60165462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

